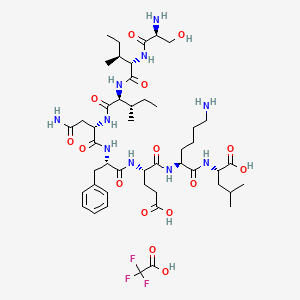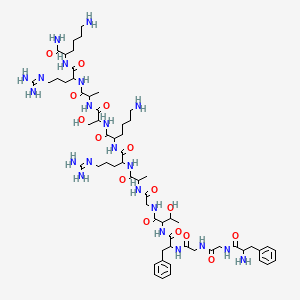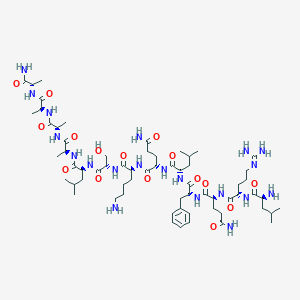
926018-45-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HAEGTFTSD is the first N-terminal 1-9 residues of GLP-1 peptide . The GLP-1 (7-36) amide is a product of the preproglucagon gene, which is secreted from intestinal L-cells, in response to the ingestion of food . GLP-1 exerts multiple actions by stimulating insulin secretion from pancreatic β-cells, in a glucose-dependent manner (insulinotropic action) .
Molecular Structure Analysis
The molecular formula of HAEGTFTSD is C40H57N11O17 . It has a molecular weight of 963.94 . The SMILES representation of its structure isO=C(NC@@HC(NC@@H=O)C(NCC(NC@@HC)C(NC@@HC(NC@@HC)C(NC@@HC(NC@@H=O)C(O)=O)=O)=O)=O)=O)=O)=O)=O)C@HN . Physical And Chemical Properties Analysis
HAEGTFTSD has a predicted boiling point of 1591.6±65.0 °C and a predicted density of 1.450±0.06 g/cm3 . It is soluble in DMSO . The compound should be stored at -20°C .Applications De Recherche Scientifique
Next-Generation Sequencing in Botanical Sciences
Next-generation sequencing (NGS) technologies, such as 454 and Illumina, have revolutionized the development of simple sequence repeat (SSR) or microsatellite loci in plant genetics. These technologies allow the efficient identification of large numbers of microsatellites at a reduced cost and effort compared to traditional methods. NGS methods produce vast amounts of sequence data for isolating and developing numerous genome-wide and gene-based microsatellite loci. This advancement is crucial for genetic research in economically important but understudied crops like cranberry (Zalapa et al., 2012).
Integrity in Scientific Research
The integrity of scientific research is paramount, with concerns about the frequency of data fabrication and falsification. Surveys and meta-analyses have been conducted to understand the prevalence of such misconduct. Findings suggest that a small percentage of scientists admitted to fabricating, falsifying, or modifying data at least once. However, a higher percentage admitted to other questionable research practices. These findings highlight the need for stringent measures and ethical guidelines in scientific research to ensure credibility and reliability of scientific knowledge (Fanelli, 2009).
Public Participation in Scientific Research
Public participation in scientific research (PPSR) varies across different contexts, particularly in conservation and natural resource management. The degree and quality of public participation significantly influence both project design and outcomes. PPSR initiatives benefit scientific research, individual participants, and social-ecological systems. This participation enhances project design towards integrated goals and ensures more comprehensive outcomes (Shirk et al., 2012).
Meta-Research in the Scientific Ecosystem
Meta-research, or research-on-research, investigates the efficiency, quality, and bias within the scientific ecosystem. It addresses concerns about the credibility of scientific literature by providing empirical evidence that informs reform initiatives. Meta-researchers study science itself and use a translational framework involving identifying problems, investigating them, developing solutions, and evaluating these solutions. This discipline helps calibrate the scientific ecosystem towards higher standards of practice (Hardwicke et al., 2019).
Mécanisme D'action
Propriétés
Numéro CAS |
926018-45-3 |
|---|---|
Nom du produit |
926018-45-3 |
Formule moléculaire |
C₄₀H₅₇N₁₁O₁₇ |
Poids moléculaire |
963.94 |
Séquence |
One Letter Code: HAEGTFTSD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









